molecular formula C21H19FN4O2S B2830429 6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one CAS No. 872629-66-8

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one

Cat. No.: B2830429
CAS No.: 872629-66-8
M. Wt: 410.47
InChI Key: FFMXJCSRPHBDLW-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrimidinones and quinolines both participate in a variety of chemical reactions. Pyrimidinones can act as both nucleophiles and electrophiles, and quinolines often undergo electrophilic substitution reactions .

Scientific Research Applications

Green and Efficient Synthesis Approaches N. Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. This method emphasizes environmental friendliness and practical simplicity, utilizing p-toluene sulphonic acid as a catalyst for the reaction, which is characterized by its high regioselectivity and the absence of extraction and chromatographic purification steps (N. Poomathi et al., 2015).

Antimicrobial Activity of Sulfur-Substituted Compounds Research by T. Es et al. (2005) on sulfur-substituted pyrrolo[3,4-b]quinolines, including synthesis, chemistry, and preliminary antimicrobial tests, indicates that these compounds exhibit enhanced antimicrobial activity against selected Gram-positive pathogens when a 6-fluoro atom is present in the quinoline moiety. This study provides insights into the potential biological applications of fluorinated quinoline derivatives (T. Es et al., 2005).

Synthetic Pathways and Biological Evaluations A study by K. K. Valluri et al. (2017) involved the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester as a starting material. These compounds were evaluated for their antibacterial ability, indicating the scientific interest in exploring the therapeutic potentials of such derivatives (K. K. Valluri et al., 2017).

Novel Synthetic Derivatives and Anticancer Activities The synthesis of novel derivatives such as thieno[2,3-b]pyridines and quinazoline derivatives highlights the ongoing research in developing new compounds with potential anticancer activities. Studies like those conducted by H. Hafez et al. (2016) demonstrate the utility of microwave-assisted synthesis for creating complex heterocyclic compounds that may have significant biological applications, including anti-inflammatory and anticancer activities (H. Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Both pyrimidinones and quinolines are found in a variety of biologically active compounds, so this compound could potentially have biological activity .

Properties

IUPAC Name

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-15-7-9-16(10-8-15)26-18(23)12-19(27)24-21(26)29-13-20(28)25-11-3-5-14-4-1-2-6-17(14)25/h1-2,4,6-10,12H,3,5,11,13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMXJCSRPHBDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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